molecular formula C22H34O3 B14479990 4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate CAS No. 67624-68-4

4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate

Cat. No.: B14479990
CAS No.: 67624-68-4
M. Wt: 346.5 g/mol
InChI Key: GPYZGQADUZOXIS-UHFFFAOYSA-N
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Description

4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate is an organic compound with the molecular formula C22H34O3. It is a specialty chemical used in various industrial and research applications. This compound is characterized by its unique structure, which includes a propoxyphenyl group and a hexylcyclohexane carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate typically involves the esterification of 4-hexylcyclohexane-1-carboxylic acid with 4-propoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Scientific Research Applications

4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. The molecular targets and pathways involved include the modulation of ion channels and receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Propoxyphenyl 4-methylcyclohexane-1-carboxylate
  • 4-Propoxyphenyl 4-ethylcyclohexane-1-carboxylate
  • 4-Propoxyphenyl 4-butylcyclohexane-1-carboxylate

Uniqueness

4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate is unique due to its longer hexyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and membrane affinity. This makes it particularly useful in applications requiring enhanced interaction with lipid membranes and hydrophobic environments .

Properties

CAS No.

67624-68-4

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

(4-propoxyphenyl) 4-hexylcyclohexane-1-carboxylate

InChI

InChI=1S/C22H34O3/c1-3-5-6-7-8-18-9-11-19(12-10-18)22(23)25-21-15-13-20(14-16-21)24-17-4-2/h13-16,18-19H,3-12,17H2,1-2H3

InChI Key

GPYZGQADUZOXIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCC

Origin of Product

United States

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